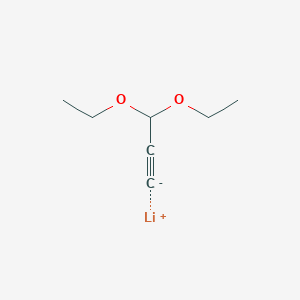

Lithium, (3,3-diethoxy-1-propynyl)-

Description

Contextual Significance of Organolithium Reagents in Modern Organic Synthesis

Organolithium reagents, compounds containing a direct carbon-lithium bond, are a cornerstone of modern organic synthesis. wikipedia.orgnumberanalytics.com Their significance stems from the highly polar nature of the C-Li bond, which imparts substantial carbanionic character to the carbon atom. wikipedia.org This makes organolithium reagents potent nucleophiles and exceptionally strong bases, capable of deprotonating even very weak acids, including most hydrocarbons. wikipedia.orgmt.com

Their high reactivity and versatility are invaluable for forming carbon-carbon bonds, a fundamental process in the construction of molecular frameworks. numberanalytics.comnumberanalytics.com Organolithium reagents readily participate in nucleophilic addition reactions with electrophiles like aldehydes and ketones to form alcohols. wikipedia.orgwikipedia.org They are also instrumental in creating other organometallic compounds through transmetalation and are widely used to initiate anionic polymerization for the production of elastomers. wikipedia.org Furthermore, the strategic use of functionalized organolithium reagents, which bear additional chemical groups, allows for the direct introduction of complex functionalities into a target molecule in a single step. ingentaconnect.com This capability is crucial in the pharmaceutical industry and in the total synthesis of complex natural products. numberanalytics.comacs.org

Historical Development and Evolution of Functionalized Organolithium Chemistry

The journey of organolithium chemistry began in 1917 with the first synthesis of simple organolithium compounds like methyllithium (B1224462) and ethyllithium (B1215237) by Wilhelm Schlenk. nih.gov Initially, these compounds were prepared via transmetalation from organomercury precursors. nih.gov A significant advancement came with the development of methods to synthesize organolithiums directly from organic halides and lithium metal, a thermodynamically favorable route. nih.gov

The exploration of functionalized organolithium reagents, those containing reactive groups beyond the C-Li bond, marked a major evolution in the field. ingentaconnect.com A key challenge was the inherent reactivity of the organolithium moiety, which could react with many functional groups. This necessitated the development of techniques such as performing reactions at very low temperatures to prepare and use these reagents. ingentaconnect.com The stability of a functionalized organolithium compound is dependent on several factors, including the nature and position of the functional group relative to the carbon-lithium center. ingentaconnect.com Over time, a deeper understanding of these factors has enabled chemists to design and utilize a wide array of sophisticated, highly functionalized organolithium reagents for complex synthetic challenges. acs.org

Specific Focus: Lithium, (3,3-diethoxy-1-propynyl)- within the Landscape of Propargylic Organometallics

Lithium, (3,3-diethoxy-1-propynyl)- belongs to the class of propargylic organometallics. These reagents are characterized by a metal atom attached to a three-carbon unit containing a carbon-carbon triple bond. Propargylic organometallics are ambident nucleophiles, meaning they can react at two different positions, which adds to their synthetic utility but also presents challenges in controlling regioselectivity. nih.gov They are widely used for the propargylation of carbonyl compounds to produce homopropargylic alcohols, which are valuable building blocks in synthesis. nih.govresearchgate.net

Lithium, (3,3-diethoxy-1-propynyl)- is the lithium acetylide derived from its precursor, 3,3-diethoxy-1-propyne (B167727), also known as propiolaldehyde diethyl acetal (B89532). The parent compound features a terminal alkyne, whose proton is acidic enough to be removed by a strong base like n-butyllithium (n-BuLi). This deprotonation reaction generates the target lithium reagent.

The structure of Lithium, (3,3-diethoxy-1-propynyl)- incorporates a diethyl acetal functional group. This acetal serves as a protecting group for an aldehyde functionality. Therefore, this reagent can be considered a masked homoenolate of propanal, providing a synthetic equivalent for introducing a 3-oxopropyl fragment. rsc.org The presence of the acetal allows the propargylic lithium to undergo reactions with various electrophiles without interference from a reactive aldehyde group. Subsequent hydrolysis of the acetal can then unveil the aldehyde as needed.

Table 1: Properties of 3,3-Diethoxy-1-propyne

| Property | Value |

|---|---|

| CAS Number | 10160-87-9 |

| Molecular Formula | C₇H₁₂O₂ |

| Boiling Point | 138-139.5 °C |

| Density | 0.894 g/mL at 25 °C |

| Refractive Index | n20/D 1.412 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Computed Properties of Lithium, (3,3-diethoxy-1-propynyl)-

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅LiO₂ |

| Molecular Weight | 104.03 g/mol |

| Monoisotopic Mass | 104.044958 g/mol |

| IUPAC Name | lithium;ethyl prop-2-ynoate |

| InChI Key | PSJYLQLJXFHELN-UHFFFAOYSA-N |

Structure

3D Structure of Parent

Properties

CAS No. |

51756-42-4 |

|---|---|

Molecular Formula |

C7H11LiO2 |

Molecular Weight |

134.1 g/mol |

IUPAC Name |

lithium;3,3-diethoxyprop-1-yne |

InChI |

InChI=1S/C7H11O2.Li/c1-4-7(8-5-2)9-6-3;/h7H,5-6H2,2-3H3;/q-1;+1 |

InChI Key |

GCKWIWCTBWZZRE-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CCOC(C#[C-])OCC |

Origin of Product |

United States |

Methodologies for Synthesis and Generation of Lithium, 3,3 Diethoxy 1 Propynyl

Precursor Synthesis: 3,3-Diethoxypropyne and Related Propargylic Acetals

The immediate precursor to Lithium, (3,3-diethoxy-1-propynyl)- is 3,3-diethoxypropyne. This compound is a type of propargylic acetal (B89532). The synthesis of such acetals can be achieved by reacting propargyl aldehyde or its hemiacetals with alcohols.

A common method involves the reaction of propargyl aldehyde with an alcohol, such as ethanol (B145695), in the presence of a dehydrating agent to yield the corresponding diethyl acetal. google.com For instance, a solution of propargyl aldehyde in ethanol can be added to a mixture containing a dehydrating agent like calcium chloride and an acid catalyst. google.com This process drives the equilibrium towards the formation of the acetal by removing the water generated during the reaction. google.com An alternative historical approach involved more circuitous routes starting from acrolein dibromide. google.com

Propargylic amines, another class of related compounds, are also important in organic synthesis and can be prepared through methods like the C-H amination of alkynes. nih.gov

Classical Lithiation Strategies

Organolithium reagents are powerful tools in organic synthesis, acting as potent nucleophiles and strong bases. wikipedia.org Their generation typically involves one of several classical strategies.

The most direct method for generating acetylenic lithium reagents is the deprotonation of a terminal alkyne. libretexts.org Terminal alkynes exhibit significantly higher acidity compared to other hydrocarbons, which is attributed to the stability of the resulting acetylide anion. libretexts.org The non-bonding electrons in the acetylide anion reside in an sp-hybridized orbital, which has a high degree of s-orbital character, thus stabilizing the negative charge. libretexts.org

To generate Lithium, (3,3-diethoxy-1-propynyl)-, its precursor 3,3-diethoxypropyne can be treated with a strong base. ambeed.comchegg.com Suitable bases for this transformation include alkyllithium reagents such as n-butyllithium (n-BuLi). ambeed.comyoutube.com The reaction involves the abstraction of the acidic acetylenic proton by the organolithium base, yielding the desired lithium acetylide and a non-nucleophilic byproduct (e.g., butane). youtube.comyoutube.com

Table 1: Common Bases for Alkyne Deprotonation

| Base | Formula | Typical Solvent |

| n-Butyllithium | n-BuLi | THF, Diethyl ether, Hexane |

| Sodium Amide | NaNH₂ | Liquid Ammonia |

| Lithium diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | THF |

This table summarizes common strong bases used to deprotonate terminal alkynes to form acetylide anions.

Halogen-lithium exchange is a fundamental and widely used reaction for preparing organolithium compounds, particularly when direct deprotonation is not feasible. wikipedia.orgnumberanalytics.com This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a lithium atom from an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.orgwikipedia.org

The rate of exchange is generally very fast, often proceeding rapidly even at low temperatures, and follows the trend I > Br > Cl. wikipedia.orgharvard.edu To synthesize Lithium, (3,3-diethoxy-1-propynyl)- via this method, a halogenated precursor like 1-bromo-3,3-diethoxypropyne or 1-iodo-3,3-diethoxypropyne would be required. The reaction of this precursor with an alkyllithium reagent (e.g., t-BuLi) would result in the formation of the desired lithium acetylide and a corresponding alkyl halide byproduct. harvard.edu The mechanism is believed to involve the formation of an intermediate "ate-complex". harvard.edu

Transmetalation, particularly tin-lithium exchange, is another reliable and effective method for generating organolithium reagents. arkat-usa.orgumich.edu This approach involves reacting an organostannane (an organotin compound) with an organolithium reagent. arkat-usa.org The equilibrium of the reaction favors the formation of the more stable organolithium species. arkat-usa.org

For the synthesis of Lithium, (3,3-diethoxy-1-propynyl)-, a precursor such as (3,3-diethoxy-1-propynyl)tributyltin would be reacted with n-butyllithium. arkat-usa.org This reaction offers advantages such as rapidity at low temperatures and the absence of potentially reactive byproducts like the alkyl halides formed in halogen-lithium exchange. arkat-usa.org The synthesis of the required organostannane precursors can be achieved through various established pathways. arkat-usa.org The configurational and conformational properties of the organostannane can influence the rate of the tin-lithium exchange. nih.gov

Table 2: Comparison of Classical Lithiation Strategies

| Method | Precursor Type | Reagent | Key Advantages |

| Deprotonation | Terminal Alkyne | Strong Base (e.g., n-BuLi) | Atom economical; simple procedure. youtube.com |

| Halogen-Lithium Exchange | Organohalide (Br, I) | Alkyllithium (e.g., t-BuLi) | Very fast reaction rates; good for aryl/vinyl lithiums. wikipedia.orgharvard.edu |

| Tin-Lithium Exchange | Organostannane | Alkyllithium (e.g., n-BuLi) | Rapid at low temps; clean byproducts. arkat-usa.org |

This table compares the primary methods for synthesizing organolithium reagents in classical batch chemistry.

Advanced Synthetic Techniques: Continuous Flow Chemistry for Organolithium Generation

While classical batch methods are effective, the high reactivity and potential instability of organolithium compounds present significant challenges, especially on a larger scale. vapourtec.comvapourtec.com Continuous flow chemistry has emerged as a powerful technology to mitigate these issues. researchgate.net

Flow chemistry offers numerous advantages over traditional batch processing for reactions involving highly reactive species like organolithiums. ucc.ie

Enhanced Safety: Organolithium reagents can be pyrophoric, and their reactions are often highly exothermic. vapourtec.com Microreactors have a high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation and precise temperature control. vapourtec.comucc.ie This superior control minimizes the risk of thermal runaways and the formation of unstable, hazardous intermediates. ucc.iersc.org

Improved Yield and Purity: The precise control over reaction parameters, such as temperature and residence time (often on the order of seconds), allows for the optimization of reaction conditions to favor the desired product and suppress side reactions. acs.org This can lead to higher yields and cleaner reaction profiles. For example, some lithiation reactions that require cryogenic temperatures (−78 °C) in batch mode can be performed at ambient temperature in a flow system with improved yields. vapourtec.com

Handling Unstable Intermediates: Many organolithium intermediates are highly unstable and must be used immediately after generation. flowfrontier.co.jp Flow reactors enable the in situ generation of such species, which are then immediately reacted with a substrate in a subsequent reaction coil. researchgate.net This "telescoped" approach avoids the isolation of the unstable intermediate, which is often a major challenge in batch synthesis. acs.org

Scalability and Efficiency: Scaling up hazardous reactions in batch reactors can be problematic. rsc.org Flow systems are more easily and safely scaled by running the system for a longer duration or by using multiple reactors in parallel. vapourtec.com They also offer benefits in terms of reduced solvent usage and processing time, leading to more cost-effective and sustainable syntheses. vapourtec.com

The generation of Lithium, (3,3-diethoxy-1-propynyl)- and its subsequent reactions would benefit significantly from these advantages, allowing for a safer, more controlled, and efficient synthetic process. chemistryviews.orgacs.org

Precise Control and Optimization of Reaction Parameters in Flow Systems

Continuous flow systems provide unparalleled control over critical reaction parameters, which is essential for the successful synthesis of sensitive organolithium compounds. ucc.iethieme-connect.de The ability to precisely manage temperature, residence time, and stoichiometry is key to maximizing product yield and ensuring process robustness. ucc.ievapourtec.com

Flow reactors, with their high surface-area-to-volume ratio, facilitate efficient heat transfer, enabling reactions to be conducted at near-ambient temperatures, which would otherwise require cryogenic conditions in batch processing. researchgate.net This not only improves the energy efficiency of the synthesis but also allows for better control over exothermic reactions. rsc.org For instance, in-line monitoring techniques, such as Raman spectroscopy, can be integrated into flow systems to determine optimal reaction times and temperatures in real-time. rsc.orgrsc.org This data-driven approach allows for rapid optimization, ensuring the desired lithium intermediate is generated and consumed before decomposition can occur. rsc.orgrsc.org

The precise control of residence time in flow reactors is another significant advantage. thieme-connect.de By adjusting flow rates and reactor volumes, the time the reactants spend in the reaction zone can be meticulously controlled, often on the scale of seconds or even milliseconds. thieme-connect.denih.gov This is particularly crucial for unstable intermediates like many organolithium species, which can decompose rapidly. thieme-connect.de Research has shown that short residence times can be optimal for maximizing the generation of certain reactive species while minimizing degradation. nih.gov

Stoichiometric control is also greatly enhanced in flow systems. The continuous and precise pumping of reagent solutions ensures a constant and accurate ratio of reactants, which is difficult to achieve in large-scale batch additions. This precise control minimizes the excess use of reagents and can lead to cleaner reaction profiles. rsc.org

Table 1: Optimization of Reaction Parameters in Flow Synthesis

| Parameter | Optimized Value/Range | Impact on Synthesis | Source |

| Temperature | 0–30 °C | Enables near-ambient temperature processing, improving energy efficiency and control over exotherms. | rsc.orgrsc.org |

| Residence Time | 2.5 s - 23.1 s | Minimizes decomposition of unstable intermediates by allowing for rapid generation and subsequent reaction. | rsc.orgrsc.orgrsc.org |

| Catalyst Loading | 0.5 mol% | Lowers catalyst consumption while maintaining a high yield. | chemistryviews.org |

| Solvent | Tetrahydrofuran (B95107) (THF) | Enhances the stability and reactivity of the organolithium reagent. | vapourtec.comnumberanalytics.com |

Mitigation of Side Reactions and Impurity Formation in Continuous Processes

A significant advantage of continuous flow synthesis is the mitigation of side reactions and the formation of impurities, which are common challenges in batch processing of highly reactive organolithium compounds. researchgate.netnumberanalytics.com The precise control over reaction parameters inherent to flow systems directly contributes to cleaner and more efficient reactions. ucc.ie

The superior heat transfer in micro- and meso-reactors prevents the formation of localized hot spots, which can lead to thermal decomposition of the desired product or the formation of byproducts. researchgate.net This is particularly important for highly exothermic lithiation reactions.

Furthermore, the rapid and efficient mixing achieved in flow reactors ensures a homogeneous reaction mixture, minimizing side reactions that can occur due to poor mass transfer. thieme-connect.de In batch reactors, inefficient stirring can lead to localized areas of high reagent concentration, promoting unwanted secondary reactions.

The ability to generate and immediately consume unstable intermediates in a continuous stream is a key strategy for avoiding impurity formation. thieme-connect.de For example, some organolithium species are prone to side reactions if they remain in solution for extended periods. ucc.ie Flow chemistry allows for the "just-in-time" generation of these species, which are then immediately reacted with the next reagent in the sequence, minimizing the opportunity for decomposition or side reactions to occur. rsc.orgrsc.org

Additionally, issues such as reactor fouling due to the precipitation of insoluble lithium salts, a common problem in batch and even some continuous processes, can be addressed by careful solvent selection and the use of concentrated organolithium solutions. vapourtec.com For instance, using donor solvents like tetrahydrofuran (THF) can help to solvate the lithium species and reduce the precipitation of side products. vapourtec.comnumberanalytics.com

Table 2: Strategies for Mitigating Side Reactions in Flow Synthesis

| Mitigation Strategy | Mechanism | Outcome | Source |

| Enhanced Heat Transfer | Prevents localized hot spots and thermal decomposition. | Reduced formation of thermal byproducts. | researchgate.net |

| Efficient Mixing | Ensures a homogeneous reaction mixture, avoiding localized high concentrations of reagents. | Minimized concentration-dependent side reactions. | thieme-connect.de |

| "Just-in-Time" Generation | Unstable intermediates are generated and consumed immediately in the flow stream. | Reduced decomposition and formation of impurities from the intermediate. | rsc.orgrsc.org |

| Optimized Solvent Systems | Using appropriate solvents like THF to improve solubility and stability of lithium species. | Prevention of reactor fouling and precipitation of side products. | vapourtec.com |

Structural Elucidation and Aggregation Behavior of Lithium, 3,3 Diethoxy 1 Propynyl

Molecular and Supramolecular Structures of Organolithium Species

Organolithium compounds are rarely simple monomers. The electron-deficient nature of lithium and the carbanionic center leads to the formation of multicentered bonds, resulting in aggregation. These aggregates, or supramolecular structures, are the thermodynamically favored species in many solvents. The structure of these aggregates can be influenced by factors such as the steric bulk of the organic group, the coordinating ability of the solvent, and the presence of other lithium salts. For analogous compounds like propynyllithium, complex cluster structures are known to exist rather than simple monomers. wikipedia.org However, no specific studies have been published detailing the molecular and supramolecular structure of Lithium, (3,3-diethoxy-1-propynyl)-.

Spectroscopic Characterization of Aggregates

A suite of spectroscopic and analytical techniques is typically employed to characterize the aggregation state of organolithium reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications of ¹H, ⁶Li, ⁷Li, and ¹³C NMR

Multi-nuclear NMR spectroscopy is a powerful, non-invasive tool for studying organolithium aggregates directly in solution.

¹H and ¹³C NMR provide information about the organic framework of the molecule. Chemical shifts can vary significantly between different aggregation states.

⁶Li and ⁷Li NMR are used to directly probe the lithium environment. The number of signals can indicate the number of distinct lithium environments, and scalar coupling between lithium and carbon (¹³C-⁶Li or ¹³C-⁷Li) can provide definitive proof of the number of lithium atoms in an aggregate.

While NMR data exists for the starting material, 3,3-diethoxy-1-propyne (B167727) spectrabase.com, a search of the scientific literature yielded no specific ¹H, ⁶Li, ⁷Li, or ¹³C NMR studies focused on the aggregation behavior of Lithium, (3,3-diethoxy-1-propynyl)-.

X-ray Diffraction Analysis in Solid and Solution States

Single-crystal X-ray diffraction provides unambiguous proof of the structure of a compound in the solid state. This technique can reveal precise bond lengths, bond angles, and the coordination of solvent molecules within an aggregate. For example, X-ray analysis has been crucial in showing that many organolithium compounds form dimeric or tetrameric structures in the crystalline phase. In-situ X-ray diffraction can also be used to monitor structural changes during chemical reactions. researchgate.net There are currently no published crystal structures for Lithium, (3,3-diethoxy-1-propynyl)-.

Cryoscopic Measurements for Aggregation State Determination

Cryoscopy is a classical method used to determine the molar mass of a solute by measuring the freezing point depression of a solvent. The degree of aggregation (n) can be calculated by comparing the experimentally determined molar mass with the theoretical molar mass of the monomer. This technique has been successfully applied to determine the aggregation state of various organolithium compounds in solvents like tetrahydrofuran (B95107) (THF). scispace.com However, no cryoscopic studies have been reported for Lithium, (3,3-diethoxy-1-propynyl)-.

Influence of Solvent Coordination and Ligands on Aggregation Phenomena and Reactivity

The choice of solvent and the addition of coordinating ligands play a pivotal role in the structure and reactivity of organolithium reagents.

Solvents: Non-coordinating solvents like hydrocarbons tend to favor higher-order aggregates. Coordinating ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), can break down these large clusters into smaller, more reactive species (e.g., dimers or monomers) by solvating the lithium cations.

Ligands: Stronger coordinating ligands, such as tetramethylethylenediamine (TMEDA) or crown ethers, can form stable complexes with the lithium ion, often leading to monomeric species with enhanced reactivity.

While these principles are fundamental to organolithium chemistry, the specific effects of different solvents or ligands on the aggregation and subsequent reactivity of Lithium, (3,3-diethoxy-1-propynyl)- have not been experimentally determined or documented in peer-reviewed literature.

Reactivity and Reaction Mechanisms Involving Lithium, 3,3 Diethoxy 1 Propynyl

Fundamental Reactivity Modes: Nucleophilic Addition versus Proton Abstraction

Like many organolithium reagents, Lithium, (3,3-diethoxy-1-propynyl)- exhibits two primary modes of reactivity:

Nucleophilic Addition: The carbon atom bonded to lithium is highly nucleophilic and readily attacks electron-deficient centers. This is the most synthetically useful mode of reactivity, leading to the formation of new carbon-carbon bonds. It will readily add to a wide range of electrophiles, most notably the carbonyl group of aldehydes and ketones. wikipedia.org

Proton Abstraction: As a strong base, it can deprotonate substrates that have acidic protons. This can sometimes be a competing and undesirable side reaction if the electrophilic partner possesses acidic protons (e.g., α-protons of some ketones or terminal alkynes). The choice of reaction conditions, such as temperature and order of addition, can often be manipulated to favor nucleophilic addition over proton abstraction.

The balance between these two modes is influenced by factors such as the steric hindrance of the reactants, the acidity of the electrophile, and the reaction temperature.

Mechanistic Aspects of Carbon-Heteroatom Bond Formation

Lithium, (3,3-diethoxy-1-propynyl)- can also be used to form bonds between its terminal carbon and various heteroatoms. This is typically achieved by reacting the organolithium species with a suitable heteroatom electrophile. For example, reaction with silyl (B83357) halides (e.g., chlorotrimethylsilane) or stannyl (B1234572) halides (e.g., tributyltin chloride) yields the corresponding silylated or stannylated alkynes. These products are valuable in their own right, for example, as substrates in Stille cross-coupling reactions.

Furthermore, palladium-catalyzed methodologies have been developed for direct C-P bond formation, showcasing the expanding scope of creating carbon-heteroatom bonds from acetylenic precursors. nih.gov

Regioselectivity and Stereoselectivity in Transformations

The outcomes of reactions involving Lithium, (3,3-diethoxy-1-propynyl)- can be highly dependent on regiochemical and stereochemical factors.

Regioselectivity: In reactions with α,β-unsaturated carbonyl compounds, addition can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). Hard nucleophiles like organolithium reagents typically favor 1,2-addition. However, the presence of certain additives or changes in solvent can sometimes influence the regiochemical outcome.

Stereoselectivity: When Lithium, (3,3-diethoxy-1-propynyl)- adds to a prochiral aldehyde or ketone, a new stereocenter is created. The stereoselectivity of this addition is often predictable by established models such as the Felkin-Anh model, which considers steric interactions in the transition state. In cases where the substrate contains a nearby chelating group (e.g., an α-alkoxy group), Cram's chelation control model may be operative, leading to a different stereochemical outcome. The stereoselective synthesis of functionalized alkyllithium reagents and their subsequent reactions with electrophiles can proceed with high diastereoselectivity, providing a powerful method for constructing chiral molecules. nih.gov

Control of α/γ Selectivity in Propargylic Systemsscbt.com

The reaction of propargylic organometallic reagents, such as Lithium, (3,3-diethoxy-1-propynyl)-, with electrophiles can proceed through two main pathways, resulting in either α- or γ-substituted products. The α-position is the carbon bearing the lithium atom (the acetylenic carbon), while the γ-position is the carbon of the acetal (B89532) group. The resulting products are substituted alkynes (from α-attack) or allenes (from γ-attack).

The regioselectivity of this process is influenced by several factors, including the nature of the electrophile, the solvent, temperature, and the presence of additives. Theoretical studies on similar allylic and propargylic lithium compounds show that the balance between different reaction pathways is delicate. nih.gov For instance, in reactions with carbonyl compounds, the coordination of the lithium ion can dictate the reaction's course. While lithium is generally considered a non-chelating metal, its interaction with both the nucleophile and the electrophile's heteroatoms can influence the transition state geometry. uvic.ca

In the case of Lithium, (3,3-diethoxy-1-propynyl)-, the reaction with many electrophiles leads predominantly to the α-product, preserving the alkyne functionality. This is synthetically useful as the diethoxy acetal can be later hydrolyzed to reveal an aldehyde. However, under certain conditions, particularly with specific bases or electrophiles, the reaction can be directed towards the γ-position to form allenic structures. researchgate.net Research has shown that using mixed lithium-potassium bases can favor elimination pathways or attack at the γ-position, leading to allenes or conjugated enynes. researchgate.net

Table 1: Factors Influencing α/γ Selectivity in Propargylic Lithium Reagents

| Factor | Influence on Selectivity | Outcome |

|---|---|---|

| Electrophile | Hard electrophiles (e.g., protons, some alkyl halides) tend to favor α-attack. | Predominantly alkyne products. |

| Solvent | Polar, coordinating solvents like THF can stabilize the organolithium reagent and influence the transition state. | Can modulate the α/γ ratio. |

| Temperature | Lower temperatures (-78 °C) generally increase selectivity by favoring the kinetically controlled product. | Higher purity of the desired regioisomer. |

| Counterion/Base | Use of mixed metal bases (e.g., Li-K) can significantly alter the reaction pathway. researchgate.net | Can promote γ-attack or elimination to form allenes or enynes. researchgate.net |

Enantio- and Diastereoselective Reactionsdntb.gov.uarsc.orgscbt.com

The addition of Lithium, (3,3-diethoxy-1-propynyl)- to chiral or prochiral electrophiles, such as aldehydes and ketones, is a key method for constructing stereodefined propargylic alcohols. These reactions can be controlled to achieve high levels of enantio- and diastereoselectivity.

Diastereoselective Reactions: When the electrophile is a chiral aldehyde or ketone, the inherent stereocenter(s) can direct the nucleophilic attack of the lithium reagent to one face of the carbonyl group. This substrate-controlled diastereoselectivity often follows predictable models like the Felkin-Ahn or chelation-control models. uvic.ca For example, the addition to chiral α-heteroatom-substituted aldehydes can proceed with high diastereoselectivity, influenced by the existing stereocenter. nih.gov

Enantioselective Reactions: To achieve enantioselectivity when using achiral electrophiles, a chiral catalyst or auxiliary is required. Chiral lithium binaphtholate (Li-BINOL) complexes have proven effective in catalyzing the asymmetric addition of lithium acetylides to carbonyl compounds. rsc.orgorganic-chemistry.org In these systems, the chiral lithium catalyst coordinates to both the lithium acetylide and the carbonyl compound, creating a chiral environment that directs the nucleophilic attack to one enantiotopic face of the electrophile. organic-chemistry.org Slow addition of the carbonyl compound to the mixture of the lithium acetylide and the chiral catalyst has been shown to significantly improve enantioselectivity, affording chiral propargylic alcohols in high yields and with excellent enantiomeric excess (ee). organic-chemistry.org

Table 2: Examples of Stereoselective Additions of Lithium Acetylides

| Reaction Type | Electrophile | Chiral Control | Typical Selectivity | Reference |

|---|---|---|---|---|

| Diastereoselective Addition | Chiral α-amino nitrone | Substrate-controlled | High d.r. | dntb.gov.ua |

| Diastereoselective Addition | Chiral aldehyde | Substrate-controlled (Felkin-Ahn) | Good to high d.r. | uvic.canih.gov |

| Enantioselective Addition | Achiral ketone | Chiral Li-(R)-BINOL catalyst | Up to 96% ee | rsc.orgorganic-chemistry.org |

Influence of the 3,3-Diethoxy Substituent on Reaction Selectivity and Mechanismresearchgate.net

The 3,3-diethoxy group, a diethyl acetal, is not merely a passive protecting group for an aldehyde; it actively influences the reactivity and selectivity of the propargyllithium species.

Steric Influence: The diethoxy acetal is a sterically bulky group. This bulk can play a significant role in stereoselective reactions. In diastereoselective additions to chiral carbonyls, the steric demand of the (EtO)2CH- group will influence the preferred transition state geometry according to models like Felkin-Ahn, thus affecting the diastereomeric ratio of the products. uvic.ca

Electronic Influence: The oxygen atoms of the acetal possess lone pairs of electrons, which can have several electronic effects.

Inductive Effect: The electronegative oxygen atoms exert an electron-withdrawing inductive effect, which can influence the acidity of the terminal alkyne proton and the nucleophilicity of the resulting lithium acetylide.

Chelation: Although lithium is typically considered a poor chelating metal compared to ions like Mg²⁺ or Zn²⁺, intramolecular coordination of the lithium cation to one or both oxygen atoms of the acetal group can occur. uvic.ca This can rigidify the conformation of the reagent, potentially influencing its reactivity and the stereochemical course of its reactions, especially in additions to carbonyl compounds. This internal chelation can pre-organize the transition state assembly, leading to increased selectivity.

The presence of the acetal provides a significant synthetic advantage, as it is stable to the strongly basic conditions required to form the lithium acetylide but can be readily deprotected under acidic conditions to unmask the versatile aldehyde functionality for further transformations. scbt.com This dual role makes Lithium, (3,3-diethoxy-1-propynyl)- a highly valuable and predictable reagent in multistep organic synthesis. researchgate.net

Synthetic Applications and Chemical Transformations of Lithium, 3,3 Diethoxy 1 Propynyl

Construction of Complex Organic Architectures

The reactivity of lithium, (3,3-diethoxy-1-propynyl)- makes it an excellent tool for carbon-carbon bond formation, enabling the assembly of diverse and intricate organic structures.

Synthesis of Highly Functionalized Propadiene Derivatives

Propadiene, more commonly known as allene, is a structural motif found in numerous natural products and bioactive molecules. The synthesis of substituted allenes is a key challenge in organic chemistry. Lithium, (3,3-diethoxy-1-propynyl)- provides a route to these structures. Research has demonstrated that the treatment of propargylic acetals with specific organometallic reagents can lead directly to allenes. scispace.com The reaction of the lithiated acetal (B89532) with electrophiles, such as aldehydes, followed by rearrangement or specific workup conditions, can yield highly functionalized allenes. These allenes can then serve as versatile intermediates for further synthetic transformations. nih.gov

Access to 1,3-Enynes, 1,3-Diynes, and Allenes

The reagent offers a divergent pathway to several key unsaturated systems depending on the reaction conditions and the choice of reagents. A 2007 study highlighted a one-pot synthesis of (E)-1,3-enynes, 1,3-diynes, and allenes starting from propargylic acetals by carefully selecting the base and reaction parameters. scispace.com

1,3-Diynes : The synthesis of 1,3-diynes, or conjugated diynes, is a significant area of research due to their applications in functional materials and as synthetic precursors. magtech.com.cn The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt, is a classic method. organic-chemistry.org The lithiated acetylide can be used in similar coupling strategies. For instance, palladium-catalyzed cross-coupling of lithium acetylides with haloalkynes provides a direct route to unsymmetrically substituted 1,3-diynes. organic-chemistry.orgresearchgate.net

1,3-Enynes : These conjugated systems are valuable building blocks in organic synthesis. The reaction of lithium, (3,3-diethoxy-1-propynyl)- with aldehydes or ketones yields a propargylic alcohol. Subsequent dehydration can generate the enyne functionality. Furthermore, palladium-catalyzed cross-coupling reactions of the lithium acetylide with vinyl halides or triflates are a powerful method for constructing the enyne skeleton with high stereocontrol. researchgate.net

Allenes : As mentioned, specific reaction pathways can guide the transformation towards allenes. scispace.com The choice of base, such as mixed lithium-potassium Schlosser reagents, can favor the isomerization of the initial alkyne adduct to the corresponding allene. scispace.com

Preparation of Polyfunctionalized Molecules

A key feature of lithium, (3,3-diethoxy-1-propynyl)- is its role as a synthon for β-alkoxyacroleins. The diethyl acetal group is stable under the basic conditions required for the lithium reagent's reactions but can be readily hydrolyzed under mild acidic conditions to reveal a highly reactive aldehyde. This "masked aldehyde" strategy allows for the introduction of the propynyl (B12738560) group into a molecule, followed by unmasking and further elaboration of the aldehyde.

This strategy is analogous to the use of 1,3-dithianes, where a lithiated dithiane is alkylated and then hydrolyzed with a mercury salt to yield a carbonyl compound. youtube.com After reacting the lithium, (3,3-diethoxy-1-propynyl)- with an electrophile, the resulting product can be treated with aqueous acid to unveil the α,β-unsaturated aldehyde. This aldehyde can then undergo a vast array of subsequent reactions, such as Wittig olefination, aldol (B89426) condensations, or reductive amination, to build molecular complexity and introduce new functional groups.

| Reaction Type | Product Class | Potential Subsequent Transformation |

| Reaction with Aldehyde/Ketone | Propargyl Alcohol | Oxidation, Dehydration (to enyne) |

| Reaction with Epoxide | Homopropargyl Alcohol | Oxidation, Cyclization |

| Pd-catalyzed Cross-Coupling | Aryl/Vinyl Alkyne | Deprotection to Aldehyde, Cyclization |

| Reaction and Isomerization | Allene | Cycloaddition, Hydrofunctionalization nih.gov |

| Reaction and Hydrolysis | α,β-Unsaturated Aldehyde | Wittig Reaction, Aldol Condensation |

| Synthetic pathways starting from Lithium, (3,3-diethoxy-1-propynyl)-. |

Role in Multi-Component and Cascade Reaction Sequences

The structural elements within lithium, (3,3-diethoxy-1-propynyl)- make it an ideal participant in cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. After an initial coupling reaction, the resulting product, containing both an alkyne and a latent aldehyde, can be channeled into intramolecular cyclizations or further intermolecular reactions.

For example, 1,3-enynes, which can be synthesized from the lithium reagent, are known precursors in transition metal-catalyzed three-component coupling reactions. nih.gov Furthermore, 1,3-enyne aldehydes can undergo gold-catalyzed domino sequences involving 1,3-acyloxy migration and Nazarov cyclization to furnish densely functionalized bicyclic structures. rsc.org The synthesis of the required enyne aldehyde precursor can be envisioned starting from the lithiated acetal.

Strategies for Protecting-Group-Free Synthesis

The development of palladium-catalyzed cross-coupling reactions of organolithium reagents has been a major advance in this area. nih.gov Studies have shown that lithium acetylides can be coupled with aryl bromides under mild, ambient conditions with short reaction times. researchgate.net Remarkably, these reactions exhibit a high degree of functional group tolerance, proceeding efficiently in the presence of functionalities that are typically sensitive to organolithium reagents, such as esters, amides, nitriles, and boronic esters. nih.govrug.nl This allows for the direct alkynylation of complex, functionalized molecules without the need for a multi-step protection-deprotection sequence, showcasing the reagent's utility in streamlined synthesis. rug.nl

Integration into Specialized Chemical Synthesis

The versatility of lithium, (3,3-diethoxy-1-propynyl)- and its derivatives makes it a valuable tool in the synthesis of high-value compounds, including intermediates for the pharmaceutical and agrochemical industries.

The ability to construct complex backbones tolerant of various functional groups is crucial for creating libraries of potential drug candidates. The palladium-catalyzed coupling of lithium acetylides has been explicitly used to prepare key intermediates for pharmaceuticals, natural products, and optoelectronic materials. nih.govrug.nl For instance, the synthesis of 3-thiophenemalonic acid, a pharmaceutical intermediate, has been achieved using a copper-lithium reagent in a selective nucleophilic substitution. researchgate.net

Furthermore, the reaction products themselves can be valuable intermediates. For example, 3,3-diethoxy-1-propanol, a related structure, is recognized as an important pharmaceutical intermediate. nist.govgoogle.com The synthetic routes enabled by lithium, (3,3-diethoxy-1-propynyl)- provide access to novel acetylenic and allenic structures that are actively explored in drug discovery. The alkyne handle itself is particularly useful, as it can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful method for bioconjugation and drug development. kaust.edu.sa

Computational and Theoretical Investigations

Quantum Chemical Modeling of Carbon-Lithium Bonds and Organolithium Reactivity

The nature of the carbon-lithium (C-Li) bond is a cornerstone of organolithium chemistry, dictating the reactivity and structural preferences of these compounds. Quantum chemical modeling provides profound insights into this bond, which exhibits a significant degree of ionic character, though covalent contributions cannot be entirely dismissed. nih.gov The polarization of the C-Li bond results in a substantial negative charge on the carbon atom, rendering it highly nucleophilic and basic. researchgate.net

Theoretical studies on simple organolithium compounds, such as methyllithium (B1224462), have employed various computational methods to elucidate the C-Li bond. These models have shown that the degree of ionic versus covalent character can be influenced by factors like the hybridization of the carbon atom and the presence of substituents. For an sp-hybridized carbon, as in an acetylenic lithium compound, the increased s-character leads to higher electronegativity compared to sp2 and sp3 carbons, which can modulate the ionicity of the C-Li bond.

Theoretical Studies on Aggregation Pathways and Energetics

A hallmark of organolithium compounds in solution is their tendency to form aggregates. This behavior significantly impacts their reactivity, and theoretical studies have been instrumental in understanding the thermodynamics and kinetics of aggregation. Organolithium compounds can exist as monomers, dimers, tetramers, hexamers, or even higher-order aggregates, with the degree of aggregation depending on the organic substituent, the solvent, and the concentration.

Computational studies on simple alkyllithiums have shown that aggregation is energetically favorable. For instance, the formation of tetramers from monomers is a highly exothermic process. The presence of donor solvents, such as ethers, can break down these aggregates into smaller, more reactive species. In the context of Lithium, (3,3-diethoxy-1-propynyl)-, the diethoxy acetal (B89532) functionality provides intramolecular Lewis basic sites that can coordinate to the lithium center. This internal coordination would likely compete with intermolecular aggregation, potentially favoring lower aggregation states, such as dimers, in solution.

Theoretical models can predict the relative energies of different aggregate structures. While specific data for Lithium, (3,3-diethoxy-1-propynyl)- is not available, representative aggregation energies for a simple organolithium compound like methyllithium are presented in the table below to illustrate the energetic driving force for aggregation.

| Aggregation Process | Calculated Aggregation Energy (kcal/mol) |

| 2 MeLi (monomer) → (MeLi)₂ (dimer) | -25.8 |

| 4 MeLi (monomer) → (MeLi)₄ (tetramer) | -98.4 |

This data is representative and based on theoretical calculations for methyllithium. The actual aggregation energies for Lithium, (3,3-diethoxy-1-propynyl)- would be influenced by its specific structure.

Prediction of Reaction Outcomes and Selectivities

The prediction of reaction outcomes is a major goal of computational chemistry, and significant strides have been made in applying these methods to organolithium reactions. By modeling the transition states of competing reaction pathways, it is possible to predict the major product and understand the origins of selectivity (e.g., chemo-, regio-, and stereoselectivity).

For a reagent like Lithium, (3,3-diethoxy-1-propynyl)-, which possesses both a highly reactive carbanionic center and a functionalized acetal group, predicting its reaction with various electrophiles is crucial for its synthetic applications. Computational models can help determine whether a reaction will proceed via nucleophilic addition of the acetylide to a carbonyl group, for example, or if side reactions involving the acetal moiety might occur.

Machine learning approaches, trained on large datasets of known reactions, are also emerging as powerful tools for predicting reaction outcomes. These models can identify patterns in reactivity that may not be immediately obvious from first-principles calculations. While a specific predictive model for Lithium, (3,3-diethoxy-1-propynyl)- has not been reported, the general frameworks being developed could be applied to this and other complex organolithium reagents in the future.

Density Functional Theory (DFT) Applications in Organolithium Chemistry

Density Functional Theory (DFT) has become a workhorse in the computational study of organolithium compounds due to its favorable balance of accuracy and computational cost. DFT methods are widely used to calculate the geometries, energies, and electronic properties of organolithium monomers, aggregates, and transition states.

Applications of DFT in this field are diverse and include:

Structural Elucidation: DFT calculations can predict bond lengths, bond angles, and dihedral angles in organolithium aggregates, which can be compared with experimental data from X-ray crystallography or NMR spectroscopy.

Energetics of Aggregation: As mentioned earlier, DFT can be used to calculate the energies of aggregation, providing insights into the stability of different oligomeric forms in various solvents.

Reaction Mechanisms: DFT is invaluable for mapping out the potential energy surfaces of reactions involving organolithium reagents. By locating transition states and intermediates, researchers can gain a detailed understanding of reaction mechanisms.

Spectroscopic Properties: DFT can be used to predict spectroscopic properties, such as NMR chemical shifts, which are crucial for characterizing these species in solution.

A representative example of DFT-calculated parameters for a simple organolithium aggregate is provided in the table below.

| Parameter | DFT Calculated Value (B3LYP/6-31G*) |

| C-Li bond length in (MeLi)₄ | 2.24 Å |

| Li-Li distance in (MeLi)₄ | 2.56 Å |

| C-Li-C angle in (MeLi)₄ | 108.5° |

This data is for the tetramer of methyllithium and serves as an illustrative example of the types of parameters that can be obtained from DFT calculations.

Current Challenges and Future Perspectives in Research

Development of Novel Reaction Conditions and Catalytic Systems

The reactivity of organolithium reagents is highly dependent on reaction conditions. numberanalytics.comrug.nl For lithium, (3,3-diethoxy-1-propynyl)-, the development of novel reaction conditions is a key area of research. This includes exploring new solvent systems that can enhance reactivity and selectivity, potentially by influencing the aggregation state of the reagent. numberanalytics.comacs.org The use of additives that can break down aggregates into more reactive monomeric or dimeric species is also an area of active investigation. saylor.org

Furthermore, the development of catalytic systems for reactions involving lithium acetylides is a significant frontier. While traditionally used in stoichiometric amounts, catalytic approaches offer improved atom economy and sustainability. Research is focused on designing catalysts, such as those based on palladium, that can facilitate cross-coupling reactions with a variety of electrophiles under milder conditions. researchgate.netnih.govrug.nl The goal is to develop robust catalytic cycles that are tolerant of the functional groups present in both the lithium reagent and the coupling partner.

| Catalyst System | Reaction Type | Key Advantages |

| Palladium-based catalysts | Cross-coupling | Mild reaction conditions, broad substrate scope. researchgate.netnih.gov |

| Chiral Lithium Binaphtholate | Enantioselective alkynylation | Catalytic enantioselective addition to ketones without other metals. rsc.org |

| Copper-based catalysts | C(sp3)-C(sp) cross-coupling | Enantioconvergent coupling of tertiary electrophiles. nih.gov |

Expanding the Substrate Scope and Electrophile Compatibility

A major challenge in the application of lithium, (3,3-diethoxy-1-propynyl)- is its limited compatibility with certain functional groups. Due to its high basicity and nucleophilicity, the reagent can react with acidic protons or sensitive electrophiles in the substrate, leading to undesired side reactions. rug.nlwikipedia.org Future research will focus on strategies to enhance the chemoselectivity of its reactions. This could involve the use of protecting groups, the development of more selective reaction conditions, or the in-situ generation of the reagent under conditions where it reacts preferentially with the desired electrophile.

Expanding the range of electrophiles that can effectively couple with lithium, (3,3-diethoxy-1-propynyl)- is another critical goal. While reactions with carbonyl compounds and alkyl halides are well-established, there is a need to develop efficient protocols for reactions with less reactive electrophiles. wikipedia.org This includes exploring new catalytic systems and reaction conditions that can promote coupling with a wider variety of substrates, such as aryl and vinyl halides, as well as amides and esters. researchgate.netwikipedia.org

Advancements in Flow Chemistry for Enhanced Efficiency, Scalability, and Safety

The use of highly reactive organolithium reagents like lithium, (3,3-diethoxy-1-propynyl)- on an industrial scale is often hampered by safety concerns and difficulties in controlling highly exothermic reactions. ucc.ie Flow chemistry offers a promising solution to these challenges. thieme-connect.de By conducting reactions in continuous flow reactors, it is possible to achieve precise control over reaction parameters such as temperature, pressure, and residence time. thieme-connect.deokayama-u.ac.jp This enhanced control minimizes the risk of runaway reactions and allows for safer handling of these potent reagents. ucc.ie

Furthermore, flow chemistry can lead to significant improvements in reaction efficiency and scalability. thieme-connect.dersc.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, often leading to higher yields and selectivities compared to traditional batch processes. ucc.ie The scalability of flow systems allows for a seamless transition from laboratory-scale synthesis to large-scale production without the need for extensive re-optimization. researchgate.net Future research in this area will focus on developing integrated flow processes for the synthesis and in-situ utilization of lithium, (3,3-diethoxy-1-propynyl)-, further enhancing the safety and efficiency of its application.

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk of runaway reactions, difficult heat dissipation. ucc.ie | Enhanced safety through precise temperature control and small reaction volumes. ucc.iethieme-connect.de |

| Scalability | Challenging due to heat transfer limitations and potential for precipitate formation. ucc.ie | Readily scalable by extending reaction time or using parallel reactors. thieme-connect.deresearchgate.net |

| Efficiency | Can suffer from lower yields and selectivity due to poor mixing and temperature gradients. | Often leads to higher yields and selectivity due to superior mixing and heat transfer. thieme-connect.de |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. thieme-connect.deokayama-u.ac.jp |

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

In the context of lithium, (3,3-diethoxy-1-propynyl)-, AI and ML could be employed to:

Predict reactivity and selectivity: Develop models that can accurately predict how the reagent will interact with different substrates and electrophiles under various conditions. nih.gov

Optimize reaction conditions: Use algorithms to efficiently explore the vast landscape of possible solvents, temperatures, and catalysts to identify the optimal conditions for a specific transformation. illinois.edu

Discover new reactions: Employ generative models to propose novel applications and reaction partners for this lithium acetylide.

The integration of AI with automated synthesis platforms, such as molecule-making machines, has the potential to create a closed-loop system for reaction development, where the AI proposes experiments, the machine executes them, and the results are fed back to the AI for further learning and refinement. illinois.edu

Further Elucidation of Complex Aggregation and Solvation Phenomena

The solution-state structure of organolithium reagents, including their aggregation and solvation, plays a critical role in their reactivity. numberanalytics.comacs.org Lithium, (3,3-diethoxy-1-propynyl)- likely exists as a mixture of aggregates (dimers, tetramers, etc.) in solution, with the equilibrium between these species being influenced by the solvent, temperature, and the presence of other additives. saylor.orgresearchgate.net A deeper understanding of these phenomena is crucial for controlling the reagent's reactivity and selectivity.

Future research will utilize advanced spectroscopic techniques, such as NMR spectroscopy, and computational modeling to gain a more detailed picture of the aggregation and solvation of lithium, (3,3-diethoxy-1-propynyl)-. acs.orgresearchgate.net X-ray crystallography of well-defined aggregates can provide valuable structural insights. nih.govnih.gov By correlating these structural features with reactivity data, it will be possible to develop a more comprehensive model of how the solution structure of this reagent dictates its chemical behavior. This knowledge will be invaluable for the rational design of new and improved synthetic methods. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for Lithium, (3,3-diethoxy-1-propynyl)- under inert conditions?

- Methodological Answer : Synthesis typically involves reacting 3,3-diethoxy-1-propyne with lithium metal or organolithium precursors under rigorously anhydrous and oxygen-free conditions (Schlenk line or glovebox). Key steps include:

- Slow addition of precursors at low temperatures (-78°C) to mitigate exothermic side reactions.

- Use of aprotic solvents (e.g., THF or hexane) to stabilize the organolithium product.

- Quenching trials with deuterated reagents (e.g., D₂O) to validate reactivity and monitor byproducts via GC-MS .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for diagnostic signals:

- Ethoxy groups: δ ~1.2–1.4 ppm (triplet, CH₃), δ ~3.4–3.8 ppm (quartet, CH₂).

- Propynyl lithium: Absence of acidic proton signals due to deprotonation.

- IR : Confirm C≡C stretching (~2100 cm⁻¹) and Li-C bonding (~450–500 cm⁻¹).

- Cross-validate with XRD for solid-state structure confirmation .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodological Answer :

- Store under inert gas (Ar/He) at -20°C to prevent thermal decomposition or hydrolysis.

- Monitor for color changes (yellow to brown indicates decomposition).

- Use hydrocarbon solvents (e.g., hexane) over ethers for long-term storage to avoid ether cleavage reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) address discrepancies between computed and experimental electronic properties of Lithium, (3,3-diethoxy-1-propynyl)-?

- Methodological Answer :

- Apply hybrid functionals (e.g., B3LYP) or GGA-PBE to model electron density.

- Account for solvent effects (e.g., COSMO model) and basis-set superposition errors (BSSE).

- Validate against XPS data for lithium’s oxidation state and charge distribution.

- Use PAW pseudopotentials in plane-wave codes (e.g., VASP ) for periodic systems.

Q. What strategies resolve contradictions in reported reactivity with carbonyl compounds?

- Methodological Answer :

- Perform kinetic studies (e.g., stopped-flow UV-Vis) to compare nucleophilic attack rates under varying conditions.

- Analyze steric vs. electronic effects by substituting ethoxy groups with bulkier alkoxy ligands.

- Cross-reference with DFT-calculated transition states to identify rate-limiting steps .

Q. How to design experiments probing lithium-ion mobility in battery-relevant systems?

- Methodological Answer :

- Use pulsed-field gradient (PFG) NMR or AC impedance spectroscopy to measure Li⁺ diffusion coefficients.

- Compare with ab initio molecular dynamics (AIMD) simulations to model ion transport in electrolytes.

- Pair with operando XRD to track structural changes during charge/discharge cycles .

Data Analysis & Theoretical Frameworks

Q. How to reconcile conflicting electrochemical data in hybrid systems containing this compound?

- Methodological Answer :

- Apply error-smoothing algorithms (e.g., Savitzky-Golay) to cyclic voltammetry data.

- Use multivariate regression to isolate variables (e.g., solvent polarity, counterion effects).

- Align results with Marcus theory for electron-transfer kinetics .

Q. What conceptual frameworks guide mechanistic studies of its catalytic behavior?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.